2'-Nitro-p-acetanisidide-15N

Catalog No.
S15906230
CAS No.
M.F
C9H10N2O4
M. Wt
211.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Nitro-p-acetanisidide-15N

Product Name

2'-Nitro-p-acetanisidide-15N

IUPAC Name

N-[4-methoxy-2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl]acetamide

Molecular Formula

C9H10N2O4

Molecular Weight

211.18 g/mol

InChI

InChI=1S/C9H10N2O4/c1-6(12)10-8-4-3-7(15-2)5-9(8)11(13)14/h3-5H,1-2H3,(H,10,12)/i11+1

InChI Key

QGEGALJODPBPGR-KHWBWMQUSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]

Isomeric SMILES

CC(=O)NC1=C(C=C(C=C1)OC)[15N+](=O)[O-]

2'-Nitro-p-acetanisidide-15N is a chemical compound characterized by its nitro and acetamido functional groups. Its molecular formula is C9H10N2O4C_9H_{10}N_2O_4 and it is known for its isotopic labeling with nitrogen-15, which is often used in various chemical and biological studies. This compound is primarily utilized in research settings, particularly in fields such as drug development and environmental studies, where isotopic labeling can provide insights into metabolic pathways and compound behavior in biological systems .

The chemical behavior of 2'-Nitro-p-acetanisidide-15N is influenced by its functional groups. It can undergo various reactions typical of compounds containing nitro and acetamido groups:

  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which can lead to the formation of derivatives useful in further synthetic applications.
  • Hydrolysis: The acetamido group may undergo hydrolysis to yield the corresponding amine and acetic acid, especially under acidic or basic conditions.
  • Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

These reactions are pivotal for synthesizing derivatives that may have enhanced biological activity or improved pharmacokinetic properties .

Research indicates that 2'-Nitro-p-acetanisidide-15N exhibits certain biological activities, particularly as a potential pharmacological agent. Its structural components suggest possible interactions with biological targets, including enzymes involved in metabolic processes. The incorporation of nitrogen-15 allows for tracing studies that can elucidate the compound's metabolic fate in living organisms. Such studies are crucial for understanding drug metabolism and toxicity profiles .

The synthesis of 2'-Nitro-p-acetanisidide-15N typically involves the following steps:

  • Starting Materials: The synthesis begins with p-acetanisidide as a precursor.
  • Nitration: The introduction of the nitro group is achieved through nitration reactions using nitric acid and sulfuric acid, which selectively nitrates the aromatic ring.
  • Isotopic Labeling: The incorporation of nitrogen-15 can be performed during the nitration step or through subsequent reactions involving nitrogen-15 labeled reagents.
  • Purification: The final product is purified using methods such as recrystallization or chromatography to ensure high purity for research applications .

2'-Nitro-p-acetanisidide-15N has several applications in scientific research:

  • Metabolic Studies: It is used to trace metabolic pathways in organisms due to its isotopic labeling with nitrogen-15.
  • Drug Development: The compound serves as a model for designing new pharmaceuticals, particularly those targeting specific biological pathways.
  • Environmental Research: It can be utilized to study the fate of contaminants in environmental samples, aiding in understanding their degradation and transformation processes .

Interaction studies involving 2'-Nitro-p-acetanisidide-15N focus on its binding affinity and efficacy against various biological targets. These studies often employ techniques such as:

  • In vitro assays to evaluate enzyme inhibition or activation.
  • Cell-based assays to determine cytotoxicity or therapeutic effects on specific cell lines.
  • In vivo studies, where the compound's behavior is tracked using nitrogen-15 labeling to understand its pharmacokinetics and dynamics within living organisms.

Such studies are essential for assessing the potential therapeutic applications of this compound .

Several compounds share structural similarities with 2'-Nitro-p-acetanisidide-15N, each possessing unique properties:

Compound NameStructure FeaturesUnique Properties
4-NitroacetanilideNitro group on an acetanilideCommonly used as a starting material in synthesis
p-AcetamidophenolAcetamido group on a phenolic ringExhibits analgesic properties
3-NitroanilineNitro group on an anilineUsed in dye manufacturing

These compounds are notable for their distinct applications in pharmaceuticals, dyes, and industrial processes. The presence of different functional groups alters their reactivity and biological activity, highlighting the uniqueness of 2'-Nitro-p-acetanisidide-15N within this context .

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

211.06109170 g/mol

Monoisotopic Mass

211.06109170 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

Explore Compound Types